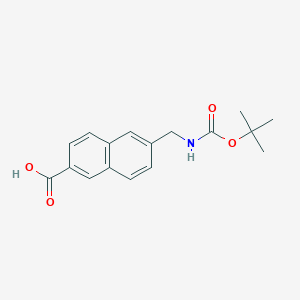

6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

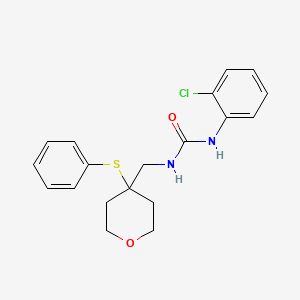

The compound “6-(((tert-Butoxycarbonyl)amino)methyl)-2-naphthoic acid” is a complex organic molecule. It contains a naphthoic acid moiety, which is a type of aromatic carboxylic acid derived from naphthalene. Attached to the 6-position of the naphthalene ring is an amino(methyl) group that is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a naphthalene ring, a carboxylic acid group, and a Boc-protected amino(methyl) group. Techniques such as NMR spectroscopy and mass spectrometry would be useful for analyzing the structure of this compound .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carboxylic acid group and the Boc-protected amino group. The carboxylic acid could undergo reactions such as esterification or amide formation, while the Boc group could be removed under acidic conditions to reveal the amino group .

Applications De Recherche Scientifique

Synthesis of Enantiomer Derivatives

The compound is utilized in the synthesis of specific enantiomers of 2-naphthylalanine and N-tert-butoxycarbonyl 2-naphthylalanine, important in asymmetric synthesis and pharmaceutical applications. Key steps include asymmetric hydrogenation, ensuring high enantiomeric excess, and subsequent transformations that maintain this purity, demonstrating the compound's relevance in the preparation of single enantiomer derivatives (Boaz et al., 2005).

Polymer Synthesis

The compound plays a role in the synthesis of poly(naphthalenecarboxamide)s with low polydispersity, using chain-growth condensation polymerization. This process highlights the compound's utility in producing well-defined polymers, contributing to advancements in material science and engineering (Mikami et al., 2011).

Dyeing and Material Properties

Applications extend to the field of textiles and materials, where derivatives of the compound contribute to the synthesis of acid dyes for dyeing fabrics, offering a palette of hues and demonstrating good fastness properties, indicating its significance in textile chemistry and material processing (Hosseinnezhad et al., 2017).

Liquid Crystal Synthesis

The compound is utilized in synthesizing liquid crystalline compounds, demonstrating its importance in the development of materials with unique optical and electronic properties. This application is critical in fields like display technology and optical devices, where materials with controllable mesomorphic behavior are essential (Thaker et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]naphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-10-11-4-5-13-9-14(15(19)20)7-6-12(13)8-11/h4-9H,10H2,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJIWMULGQKJCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2627677.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2627679.png)

![5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B2627680.png)

![2-Chloro-3-[(2-methoxybenzyl)amino]naphthoquinone](/img/structure/B2627686.png)

![[2-(4-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2627687.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2627688.png)

![N-(2-methoxyphenyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2627692.png)

![2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid hydrochloride](/img/structure/B2627694.png)

![7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2627697.png)